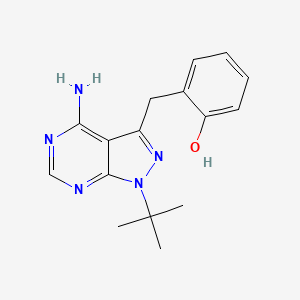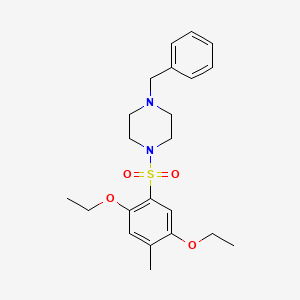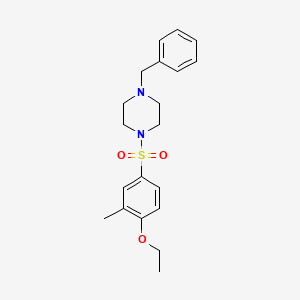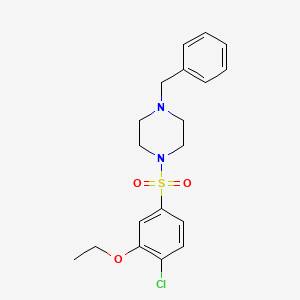
2OH-Bnpp1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-羟基-BNPP1 是一种针对 Bub1 纺锤体组装检查点激酶的小分子抑制剂,Bub1 是一种丝氨酸/苏氨酸激酶。 该化合物主要用于癌症研究,因为它能够破坏 TGFβ 信号通路,而 TGFβ 信号通路在各种细胞过程中至关重要,包括细胞生长、分化和凋亡 .
科学研究应用
2-羟基-BNPP1 在科学研究中有多种应用:
癌症研究: 它抑制 Bub1 激酶,破坏 TGFβ 信号通路,该通路参与癌细胞增殖和转移
细胞周期研究: 用于研究有丝分裂过程中纺锤体组装检查点和染色体排列.
信号转导研究: 有助于理解 TGFβ 通路中关键蛋白的磷酸化.
作用机制
2-羟基-BNPP1 通过抑制 Bub1 激酶发挥作用。这种抑制会破坏参与 TGFβ 信号通路的关键蛋白的磷酸化,从而阻碍细胞生长和增殖。 该化合物还会通过抑制 Bub1 介导的组蛋白 2A 在 T120 处的磷酸化来影响纺锤体组装检查点,而组蛋白 2A 在 T120 处的磷酸化对于染色体排列和分离至关重要 .
准备方法
合成路线和反应条件
2-羟基-BNPP1 的合成涉及多个步骤:
将 2-羟基苯乙酸转化为苄基保护酰氯: .
与丙二腈缩合: 形成中间体化合物。
烯醇形式的甲基化: 使用硫酸二甲酯对中间体进行甲基化。
与叔丁基肼反应: 构建吡唑环。
嘧啶环的形成: 通过与甲酰胺反应。
脱苄基化: 得到最终产物 2-羟基-BNPP1.
工业生产方法
2-羟基-BNPP1 的工业生产方法尚未有详细记录。通过适当优化反应条件和纯化工艺,可以将上述合成路线放大到工业生产。
化学反应分析
反应类型
2-羟基-BNPP1 主要经历以下反应:
取代反应: 涉及官能团的替换。
氧化还原反应: 影响分子的氧化态。
常见试剂和条件
硫酸二甲酯: 用于甲基化。
叔丁基肼: 用于吡唑环的形成。
甲酰胺: 用于嘧啶环的形成.
主要产物
这些反应形成的主要产物是 2-羟基-BNPP1 本身,在合成的每一步都形成中间体化合物。
相似化合物的比较
类似化合物
BAY-320: Bub1 激酶的另一种抑制剂,但在细胞实验中比 2-羟基-BNPP1 更有效.
BAY-524: Bub1 激酶的高选择性抑制剂,类似于 BAY-320.
2-羟基-BNPP1 的独特性
2-羟基-BNPP1 在其对 Bub1 激酶的特异性抑制及其破坏 TGFβ 信号通路的能力方面是独一无二的。 它在细胞实验中的效果不如 BAY-320 和 BAY-524,突出了改进抑制剂的必要性 .
属性
IUPAC Name |
2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLCFWPPMNPMOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 2OH-BNPP1?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Budding Uninhibited by Benzimidazoles-1 (BUB1) [, ]. While the precise binding site and mechanism remain to be fully elucidated, studies suggest that this compound directly inhibits BUB1's ability to phosphorylate its substrates, including Histone 2A and components of the TGF-β signaling pathway [, , ]. This inhibition leads to downstream effects on chromosome alignment, cell cycle progression, and TGF-β signaling [, , ].
Q2: How effective is this compound at inhibiting BUB1 in cells?
A2: Research suggests that the effectiveness of this compound as a BUB1 inhibitor in vivo might be limited. While it displays in vitro inhibition of BUB1, studies utilizing a cell-based assay designed to specifically measure BUB1 inhibition showed that this compound failed to inhibit the ectopic H2ApT120 signal generated by the BUB1 kinase region []. Additionally, this compound was unable to inhibit endogenous Bub1-mediated Sgo1 localization []. These findings suggest that this compound may not effectively inhibit BUB1 in a cellular context.
Q3: What is the impact of this compound on the TGF-β signaling pathway?
A4: this compound has been shown to inhibit TGF-β signaling in several studies [, , ]. Research suggests that BUB1 interacts with TGF-β receptor subunits, promoting their heterodimerization and downstream signaling []. By inhibiting BUB1's kinase activity, this compound disrupts this interaction, leading to reduced SMAD2/3 phosphorylation, impaired TGF-β-mediated transcription, and ultimately, suppression of TGF-β-driven cellular responses like epithelial-mesenchymal transition (EMT) and cell migration [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)




![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604887.png)
![N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604890.png)
![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604891.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B604895.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)
